1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is characterized by a cyclopropane ring attached to an oxan-4-ylmethyl group and an aldehyde functional group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Chemical Reactions Analysis
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxan-4-ylmethyl group can participate in nucleophilic substitution reactions.
Addition: The cyclopropane ring can undergo ring-opening reactions under certain conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde can be compared to other cyclopropane derivatives and aldehydes:
Cyclopropane-1-carbaldehyde: Lacks the oxan-4-ylmethyl group, making it less complex.
Oxan-4-ylmethyl derivatives: Compounds with similar oxan-4-ylmethyl groups but different functional groups.
Cyclopropane derivatives: Various compounds with cyclopropane rings and different substituents.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an oxan-4-ylmethyl group, and an aldehyde functional group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h8-9H,1-7H2 |
InChI Key |
RSPPHSYHSIWREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2(CC2)C=O |
Origin of Product |
United States |
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